molecular formula C34H70O B047646 2-Hexadecyl-1-octadecanol CAS No. 69472-23-7

2-Hexadecyl-1-octadecanol

Cat. No.: B047646
CAS No.: 69472-23-7
M. Wt: 494.9 g/mol
InChI Key: ZJGLLMWPRVWKFA-UHFFFAOYSA-N
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Description

1-Octadecanol, 2-hexadecyl- is a long-chain fatty alcohol with the molecular formula C34H70O. It is also known as 2-hexadecyl-1-octadecanol and has a molecular weight of 494.92 g/mol . This compound is typically used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Octadecanol, 2-hexadecyl- can be synthesized through the reaction of long-chain alcohols such as 1-hexadecanol and 1-octadecanol with maleic anhydride. This reaction forms amphiphilic mono-L cis-butene dicarboxylates, which can then be further processed to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of 1-octadecanol from octadecanoic acid (stearic acid) is achieved through hydrogenation using a Ni/Co/Mo sulfide catalyst in a liquid-phase trickle-bed reactor . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Octadecanol, 2-hexadecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Forms aldehydes or carboxylic acids.

    Reduction: Produces alkanes or other reduced alcohols.

    Substitution: Results in the formation of alkyl halides or other substituted compounds.

Scientific Research Applications

1-Octadecanol, 2-hexadecyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-octadecanol, 2-hexadecyl- involves its interaction with lipid membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

1-Octadecanol, 2-hexadecyl- can be compared with other long-chain fatty alcohols such as:

Uniqueness

The presence of the additional hexadecyl group in 1-octadecanol, 2-hexadecyl- imparts unique amphiphilic properties, making it more effective in applications requiring both hydrophilic and hydrophobic interactions.

Properties

IUPAC Name

2-hexadecyloctadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H70O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34(33-35)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGLLMWPRVWKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074370
Record name 1-Octadecanol, 2-hexadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69472-23-7
Record name 2-Hexadecyl-1-octadecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69472-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octadecanol, 2-hexadecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069472237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octadecanol, 2-hexadecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octadecanol, 2-hexadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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